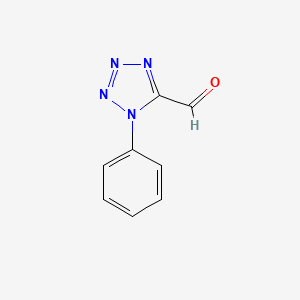

1-Phenyl-1H-tetrazole-5-carbaldehyde

Description

Significance of Tetrazole Heterocycles in Organic and Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a privileged scaffold in the fields of organic and medicinal chemistry. nih.govingentaconnect.com Although not found in natural products, its unique physicochemical properties have led to its incorporation into a wide array of functional molecules. lifechemicals.com One of the most critical roles of the tetrazole moiety is its function as a bioisostere for the carboxylic acid group. ingentaconnect.comtandfonline.com This is due to their comparable pKa values and planar structures, which allow tetrazoles to mimic the interactions of carboxylic acids with biological targets. nih.govnih.gov

The replacement of a carboxylic acid with a tetrazole can offer several advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability. tandfonline.comresearchgate.nethilarispublisher.com The delocalization of the negative charge over the larger tetrazole ring system can also influence ligand-protein binding interactions favorably. nih.govacs.org This bioisosteric relationship has been successfully exploited in numerous marketed drugs across various therapeutic areas, including antihypertensives like Losartan and Valsartan, and antibacterial agents such as Cefazolin. lifechemicals.comtandfonline.comthieme-connect.com

Beyond their use as carboxylic acid surrogates, 1,5-disubstituted tetrazoles can also act as mimics for cis-amide bonds in peptidomimetics, contributing to conformational rigidity and potency. nih.govbeilstein-journals.orgacs.org The high nitrogen content and inherent stability of the tetrazole ring also make these compounds valuable in materials science, for instance, in the development of high-energy materials and as ligands in coordination chemistry. acs.orgresearchgate.net The broad spectrum of biological activities associated with tetrazole derivatives—including anticancer, antiviral, antifungal, and anti-inflammatory properties—underscores the profound significance of this heterocycle in contemporary chemical and pharmaceutical research. nih.govresearchgate.netresearchgate.net

Historical Context and Evolution of Research on 1-Substituted Tetrazole-5-Carbaldehydes

The history of tetrazole chemistry dates back to 1885 with the first synthesis by J. A. Bladin. thieme-connect.comhilarispublisher.com However, significant interest in these compounds, particularly for their applications in medicine and materials science, surged in the mid-20th century. nih.gov The synthesis of 5-substituted-1H-tetrazoles has traditionally been dominated by the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), a method that became conventional following its discovery in 1901. thieme-connect.combenthamdirect.com

Despite the long history of tetrazoles, 1-substituted tetrazole-5-carbaldehydes have been described as "almost elusive from chemical literature" until more recently. beilstein-journals.org Early synthetic routes to these aldehydes were often lengthy, involved hazardous reagents, and resulted in low yields. For example, some established methods included multi-step procedures starting from anilines that required dangerous chemicals like sodium azide and diisobutylaluminium hydride (DIBAL-H). beilstein-journals.org Another approach, the Kröhnke reaction, utilized the carcinogen p-nitrosodimethylaniline and involved the challenging preparation of 5-chloromethyltetrazole. beilstein-journals.org Similarly, Passerini reactions to form related 5-hydroxymethyltetrazoles were often inefficient, requiring long reaction times and hazardous reagents like aluminum azide. beilstein-journals.org

The evolution of research in this area has been driven by the need for more efficient, safer, and scalable synthetic methodologies. The development of novel synthetic pathways, particularly through multicomponent reactions (MCRs), has marked a significant advancement. beilstein-journals.orgacs.org Modern approaches have focused on creating these aldehyde building blocks in fewer steps and under milder conditions, thereby avoiding many of the hazardous chemicals used in historical syntheses. beilstein-journals.org This has made 1-substituted tetrazole-5-carbaldehydes, including the phenyl-substituted variant, more accessible for broader application in synthetic chemistry.

Role of 1-Phenyl-1H-tetrazole-5-carbaldehyde as a Key Synthetic Intermediate and Versatile Scaffold

This compound serves as a highly valuable and versatile building block in organic synthesis. Its utility stems from the presence of two key functional components: the stable, phenyl-substituted tetrazole ring and the reactive aldehyde group. The aldehyde function is a gateway for a multitude of chemical transformations, allowing for the construction of diverse and complex molecular architectures.

As a synthetic intermediate, the carbaldehyde group can readily participate in a wide range of classical organic reactions. These include:

Nucleophilic addition reactions: Reacting with Grignard reagents or organolithium compounds to form secondary alcohols.

Wittig reaction and related olefinations: Converting the aldehyde into an alkene, providing a means to extend carbon chains and create double bonds.

Reductive amination: Forming new carbon-nitrogen bonds to synthesize various amines.

Condensation reactions: Participating in aldol (B89426) or Knoevenagel condensations to form α,β-unsaturated systems.

The true versatility of this compound is particularly evident in its application in multicomponent reactions (MCRs). MCRs, such as the Ugi and Passerini reactions, are powerful tools in diversity-oriented synthesis, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. beilstein-journals.orgresearchgate.net The aldehyde is a crucial "oxo-component" in these reactions. By incorporating this compound into an MCR, chemists can efficiently introduce the phenyl-tetrazole scaffold into a final product that possesses significant skeletal diversity. This "building block" strategy is a modern and efficient alternative to late-stage formation of the tetrazole ring. beilstein-journals.org The resulting complex molecules, bearing the metabolically stable and biologically relevant phenyl-tetrazole moiety, are of high interest in drug discovery and medicinal chemistry programs.

Research Landscape and Current Trends in this compound Studies

The current research landscape for this compound and related compounds is characterized by a drive towards innovation in synthesis and application. A primary trend is the development of more sustainable and efficient synthetic methods. This includes the use of novel catalysts, such as magnetic nanocatalysts or heterogeneous catalysts, to facilitate the synthesis of tetrazole derivatives under milder, more environmentally friendly conditions. researchgate.netresearchgate.net There is a strong emphasis on one-pot procedures and multicomponent reactions that maximize atom economy and reduce the number of synthetic steps and purification processes. beilstein-journals.orgresearchgate.net

In terms of applications, the focus remains strong in medicinal chemistry. Researchers are actively exploring the use of this compound as a precursor for the synthesis of novel bioactive compounds. The ability to use this aldehyde in diversity-oriented synthesis allows for the creation of large libraries of complex tetrazole-containing molecules for high-throughput screening against various biological targets. nih.govbeilstein-journals.org The goal is to identify new lead compounds for diseases ranging from cancer and infectious diseases to neurological disorders. researchgate.netnih.gov

Furthermore, the unique electronic properties of the tetrazole ring continue to be exploited in materials science. Research is ongoing into the development of new functional materials, including coordination polymers and high-energy density materials, derived from functionalized tetrazoles. researchgate.netrsc.orgresearchgate.net While research on 1-Phenyl-1H-tetrazole-5-thiol and its coordination complexes is more documented, the principles extend to derivatives of the carbaldehyde, where the tetrazole ring can act as a ligand for metal ions. researchgate.net The ongoing exploration of these areas ensures that this compound will remain a relevant and valuable compound in chemical research.

Interactive Data Tables

Table 1: Key Properties of the Tetrazole Ring in Medicinal Chemistry

This table summarizes the significant attributes of the tetrazole moiety that make it a valuable component in drug design.

| Property | Description | Reference |

| Bioisosterism | Acts as a surrogate for carboxylic acids and cis-amide bonds. | tandfonline.comnih.govacs.org |

| Metabolic Stability | Generally resistant to metabolic transformations compared to carboxylic acids. | tandfonline.comresearchgate.net |

| Acidity (pKa) | Comparable to carboxylic acids, allowing it to mimic ionic interactions. | nih.govnih.gov |

| Lipophilicity | Tetrazolate anions are more lipophilic than corresponding carboxylates, potentially improving cell penetration. | nih.govacs.org |

| Bioavailability | Replacement of a carboxyl group can lead to increased bioavailability. | tandfonline.comhilarispublisher.com |

| Biological Activity | Derivatives exhibit a wide range of activities including antihypertensive, antibacterial, and anticancer. | nih.govresearchgate.netresearchgate.net |

Table 2: Evolution of Synthetic Methods for Tetrazole Aldehydes

This table contrasts historical and modern approaches to the synthesis of 1-substituted tetrazole-5-carbaldehydes, highlighting the trend towards safer and more efficient chemistry.

| Method Type | Characteristics | Reagents Example | Drawbacks/Advantages | Reference |

| Historical | Multi-step, harsh conditions, low yields. | Sodium azide, DIBAL-H, p-nitrosodimethylaniline. | Drawbacks: Use of hazardous, toxic, and explosive reagents; lengthy procedures. | beilstein-journals.org |

| Modern | One-pot, multicomponent reactions, milder conditions. | Isocyanides, TMS-azide, various catalysts. | Advantages: High efficiency, atom economy, safety, scalability, access to molecular diversity. | nih.govbeilstein-journals.org |

Structure

3D Structure

Properties

CAS No. |

37468-67-0 |

|---|---|

Molecular Formula |

C8H6N4O |

Molecular Weight |

174.16 g/mol |

IUPAC Name |

1-phenyltetrazole-5-carbaldehyde |

InChI |

InChI=1S/C8H6N4O/c13-6-8-9-10-11-12(8)7-4-2-1-3-5-7/h1-6H |

InChI Key |

JMPVYNJKWJGXEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Phenyl 1h Tetrazole 5 Carbaldehyde and Its Precursors

Strategies for Tetrazole Ring Formation

The construction of the tetrazole ring is the pivotal step in synthesizing the target aldehyde and its precursors. Methodologies primarily revolve around cycloaddition reactions and multicomponent strategies that assemble the heterocyclic core with high efficiency.

The Huisgen 1,3-dipolar cycloaddition is a foundational and widely utilized method for synthesizing 5-substituted-1H-tetrazoles. nih.govrug.nl This reaction involves a concerted, pericyclic [3+2] cycloaddition between a 1,3-dipole (an azide) and a dipolarophile (a nitrile). organic-chemistry.orgwikipedia.org The process consists of the 4 π-electrons of the azide (B81097) and 2 π-electrons of the nitrile participating in a concerted shift to form the five-membered tetrazole ring. organic-chemistry.org

The classical approach often employs hydrazoic acid (HN3) or sodium azide (NaN3) as the azide source. nih.govnih.gov The reaction's efficiency is typically enhanced when the nitrile component contains electron-withdrawing groups, which lowers its LUMO energy and facilitates interaction with the HOMO of the azide. nih.gov For the synthesis of a precursor to 1-phenyl-1H-tetrazole-5-carbaldehyde, a suitable nitrile, such as phenylcyanamide, would react with an azide source. The resulting 5-substituted tetrazole can then be further functionalized to introduce the carbaldehyde group. Various metal salts and catalysts are often employed to promote this cycloaddition, overcoming the limitations of high temperatures and long reaction times associated with the uncatalyzed reaction. nih.gov

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering atom economy, simplicity, and the ability to generate complex molecules in a single step. beilstein-journals.orgrug.nl For tetrazole synthesis, MCRs provide convergent and flexible pathways to diverse scaffolds, making them highly valuable for creating libraries of compounds. nih.govacs.org

The Passerini three-component reaction (P-3CR), traditionally used to synthesize α-acyloxy amides, has been adapted for tetrazole synthesis (PT-3CR). nih.govresearchgate.net A significant advancement involves the direct and efficient synthesis of 1-substituted tetrazole-5-carbaldehydes using a PT-3CR with cost-effective and readily available materials. beilstein-journals.orgbeilstein-archives.org This innovative strategy utilizes an oxo-component, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide, TMSN3) to construct the tetrazole core with an adjacent functional handle. beilstein-journals.orgnih.gov

This approach represents a unique and complementary method to existing tetrazole synthesis processes, outperforming previously described synthetic pathways in terms of economy, sustainability, and reaction simplicity. beilstein-journals.org The reaction tolerates a variety of aliphatic and aromatic substituents on both the isocyanide and the oxo-component, proceeding in moderate to good yields. beilstein-journals.org

Table 1: Substrate Scope for Passerini-Tetrazole Reaction

| Entry | Oxo-Component | Isocyanide | Acid | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | Phenylglyoxal | tert-Octyl isocyanide | HN3 (from TMSN3) | 1-(tert-Octyl)-5-(hydroxy(phenyl)methyl)-1H-tetrazole derivative | 74 | beilstein-journals.org |

| 2 | 4-Chlorophenylglyoxal | tert-Butyl isocyanide | HN3 (from TMSN3) | 1-(tert-Butyl)-5-(hydroxy(4-chlorophenyl)methyl)-1H-tetrazole derivative | 52 | beilstein-journals.org |

| 3 | Cyclohexanecarboxaldehyde | β-Cyanoethyl isocyanide | HN3 (from TMSN3) | 1-(β-Cyanoethyl)-5-(cyclohexyl(hydroxy)methyl)-1H-tetrazole derivative | 62 | beilstein-journals.org |

| 4 | Butyraldehyde | Benzyl isocyanide | HN3 (from TMSN3) | 1-Benzyl-5-(1-hydroxybutyl)-1H-tetrazole derivative | 83 | beilstein-journals.org |

The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry that has been successfully applied to tetrazole synthesis (UT-4CR). acs.orgrug.nl In the Ugi-tetrazole reaction, a carboxylic acid is replaced by an azide source (e.g., TMSN3), which traps the intermediate nitrilium ion formed from the oxo-component, amine, and isocyanide. acs.orgacs.org This reaction provides a direct route to 1,5-disubstituted α-aminomethyl tetrazoles. acs.orgacs.org

The tetrazole aldehyde scaffold itself, synthesized via methods like the Passerini reaction, can serve as the oxo-component in a subsequent Ugi reaction. beilstein-journals.org This allows for the incorporation of the this compound moiety into more complex, peptide-like structures, generating diverse molecular libraries in a single step. beilstein-journals.orgbeilstein-journals.org While yields for Ugi reactions using these unprecedented tetrazole aldehydes can be modest without extensive optimization, the method provides access to unique tetrazole-based products that are otherwise difficult to obtain. beilstein-journals.org

Table 2: Examples of Ugi-Tetrazole Reaction Products

| Entry | Oxo-Component | Amine | Isocyanide | Azide Source | Product Scaffold | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | This compound | Aniline | tert-Butyl isocyanide | HN3 | α-((1-Phenyl-1H-tetrazol-5-yl)methylamino)acetamide derivative | 45 | beilstein-journals.org |

| 2 | Benzaldehyde (B42025) | Ammonia | Benzyl isocyanide | HN3 | 1-Benzyl-5-(aminomethyl)-1H-tetrazole derivative | Good | acs.org |

| 3 | Indole-3-carboxaldehyde | tert-Octyltetrazolo-5-methylamine | Benzyl isocyanide | - | N-methyl-2-(((1-methyl-1H-tetrazol-5-yl)methyl)amino)acetamide derivative | 73 | acs.org |

To enhance the efficiency, selectivity, and substrate scope of tetrazole synthesis, various advanced catalytic systems have been developed. These catalysts often lower the activation energy for the cycloaddition of azides to nitriles, allowing reactions to proceed under milder conditions. nih.gov

Transition metals, particularly copper and palladium, have proven to be highly effective catalysts for the synthesis of tetrazoles. acs.org

Palladium Catalysis: Palladium catalysts are prominent in three-component coupling (TCC) reactions to produce substituted tetrazoles. nih.govnih.gov For instance, the reaction of cyano compounds, an allyl source like allyl methyl carbonate, and trimethylsilyl azide can be catalyzed by a palladium complex such as Pd₂(dba)₃·CHCl₃ with a suitable phosphine (B1218219) ligand. nih.gov This methodology proposes a π-allylpalladium azide complex as a key intermediate that undergoes a [3+2] cycloaddition with the nitrile. nih.gov Palladium nanoparticles supported on polymers have also been developed as reusable catalysts for the one-pot synthesis of 5-substituted 1H-tetrazoles from aryl halides. bohrium.com

Copper Catalysis: Copper-based catalysts offer an economical and efficient alternative for tetrazole synthesis. rsc.orgsemanticscholar.org Copper(I) iodide (CuI) can catalyze the domino reaction of 5-(2-halophenyl)-1H-tetrazoles with alkynes to form complex fused heterocycles. rsc.org More directly, copper catalysts facilitate the [3+2] cycloaddition of nitriles and sodium azide. nih.gov Heterogeneous copper catalysts, such as Cu/C nanoparticles, have been used in a one-pot, three-component reaction of aldehydes, hydroxylamine (B1172632), and sodium azide to yield 5-substituted 1H-tetrazoles. semanticscholar.org In this process, the aldehyde is converted in situ to a nitrile, which then undergoes the copper-catalyzed cycloaddition. semanticscholar.org

Table 3: Selected Transition Metal Catalytic Systems for Tetrazole Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features | Ref |

|---|---|---|---|---|

| Pd₂(dba)₃·CHCl₃ / tri(2-furyl)phosphine | Three-Component Coupling | Cyano compound, Allyl methyl carbonate, TMSN₃ | Forms 2-allyltetrazoles in good to excellent yields. | nih.gov |

| Polymer-supported Pd Nanoparticles | Multicomponent Reaction | Aryl halide, K₄[Fe(CN)₆], NaN₃ | Reusable catalyst with high product yields. | bohrium.com |

| Cu/C Nanoparticles | One-pot Three-Component Reaction | Aldehyde, Hydroxylamine, NaN₃ | In situ nitrile formation followed by [3+2] cycloaddition. | semanticscholar.org |

| [Cu(phen)(PPh₃)₂]NO₃ | [3+2] Cycloaddition | Nitrile, NaN₃ | Microwave-assisted, green media, fast reaction. | nih.gov |

| CuI | Domino Reaction | 5-(2-halophenyl)-1H-tetrazole, Alkyne | Synthesis of complex tetrazolo[5,1-a]isoquinolines. | rsc.org |

Advanced Catalytic Systems for Tetrazole Synthesis

Heterogeneous Catalysis and Nanocatalysts

The construction of the 5-substituted-1H-tetrazole ring, a key precursor structure, is often achieved via a [3+2] cycloaddition reaction between a nitrile and an azide source. The use of heterogeneous catalysts, particularly nanocatalysts, has gained significant attention due to their high efficiency, ease of separation, and recyclability, which overcomes the drawbacks of traditional homogeneous catalysts. thieme-connect.com

Nanocatalysts offer a high surface-area-to-volume ratio and can be easily modified, enhancing their catalytic activity. nih.govrsc.org A wide array of nanomaterials, including those based on magnetic nanoparticles, copper, zinc oxide, and carbon, have been successfully employed for the synthesis of tetrazole derivatives. nih.govrsc.orgamerigoscientific.com

Magnetic Nanocatalysts: Magnetic nanoparticles, such as those based on iron(III) oxide (Fe₃O₄), are particularly advantageous because they can be easily recovered from the reaction mixture using an external magnet. nih.govamerigoscientific.com These nanoparticles can be functionalized with various organic ligands or metal complexes to boost their catalytic performance. amerigoscientific.com For instance, Fe₃O₄ nanoparticles functionalized with a zinc(II)-adenine complex have demonstrated catalytic activity in the synthesis of 5-substituted tetrazoles. nih.gov Similarly, catalysts like Fe₃O₄@tryptophan@Ni and Fe₃O₄@SiO₂-APTES-TFA have shown excellent performance, producing tetrazoles in high yields and short reaction times. nih.govamerigoscientific.com The Fe₃O₄@tryptophan@Ni nanocatalyst, for example, facilitated the synthesis of desired tetrazole derivatives in just 20 minutes and could be reused for up to seven cycles without significant loss of activity. nih.gov

Copper-Based Nanocatalysts: Copper nanoparticles (Cu NPs) have also been utilized as efficient heterogeneous catalysts. tandfonline.com A Cu NPs@Fe₃O₄-chitosan nanocatalyst has shown high catalytic activity for various tetrazole formations, benefiting from an easy work-up procedure and yielding good to high product amounts. amerigoscientific.comtandfonline.com The Lewis acidity of the copper nanocatalyst is believed to facilitate the reaction by activating the reactants. tandfonline.com

Other Notable Nanocatalysts: Zinc oxide (ZnO) nanoparticles are effective heterogeneous acid catalysts due to their Lewis acidic surface sites. amerigoscientific.com Nanocrystalline ZnO catalyzes the [3+2] cycloaddition to produce 5-substituted-1H-tetrazoles with high yields and excellent recyclability. amerigoscientific.com Carbon-based nanomaterials, such as multi-walled carbon nanotubes (MWCNTs), serve as robust supports for catalysts. amerigoscientific.com An MWCNT-supported copper(II) complex has been reported to efficiently synthesize 1-substituted and 5-substituted-1H-tetrazoles. nih.govamerigoscientific.com

| Catalyst System | Precursors | Solvent | Temperature (°C) | Time | Yield (%) | Ref. |

| Fe₃O₄@tryptophan@Ni | Various nitriles, Sodium azide | - | - | 20 min | Excellent | nih.govamerigoscientific.com |

| Fe₃O₄@SiO₂-APTES-TFA | Various nitriles, Sodium azide | EtOH | 80 | 4 h | Excellent | nih.govamerigoscientific.com |

| Fe₃O₄-adenine-Zn | 4-chlorobenzonitrile, Sodium azide | PEG | 120 | - | Good | nih.gov |

| Fe₃O₄@chitin | Nitriles, [bmim][N₃] | Solvent-free | - | 15-120 min | Excellent | nih.gov |

| Nanocrystalline ZnO | Nitriles, Sodium azide | - | 120-130 | - | 69-82 | amerigoscientific.com |

Functionalization at the Carbaldehyde Position

Introducing the aldehyde group at the 5-position of the 1-phenyl-1H-tetrazole ring is a critical step that can be achieved through various synthetic routes.

A common and reliable method for synthesizing aldehydes is the oxidation of primary alcohols. For the synthesis of this compound, its precursor, (1-phenyl-1H-tetrazol-5-yl)methanol, can be oxidized. The Swern oxidation is a particularly suitable method for this transformation as it employs mild conditions and demonstrates wide tolerance for various functional groups, preventing over-oxidation to the carboxylic acid. wikipedia.orgorganic-chemistry.org

The reaction is typically carried out at low temperatures (below -60 °C) and involves the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride to form the reactive chloro(dimethyl)sulfonium chloride intermediate. wikipedia.orgyoutube.com This intermediate reacts with the primary alcohol, (1-phenyl-1H-tetrazol-5-yl)methanol, to form an alkoxysulfonium ion. wikipedia.orgorganic-chemistry.org The addition of a hindered organic base, such as triethylamine, facilitates an elimination reaction via a five-membered ring transition state, yielding the desired aldehyde, this compound, along with dimethyl sulfide (B99878) and other by-products. wikipedia.orgorganic-chemistry.org

General Reaction Scheme for Swern Oxidation:

Activation of DMSO: DMSO reacts with oxalyl chloride at -78 °C.

Alcohol Addition: (1-phenyl-1H-tetrazol-5-yl)methanol is added to the activated DMSO species.

Base-mediated Elimination: Triethylamine is added to promote the elimination, forming the aldehyde.

A significant consideration for this reaction is the production of the malodorous by-product, dimethyl sulfide. wikipedia.org Proper handling in a fume hood and quenching of glassware with an oxidizing agent like bleach are necessary. wikipedia.org

Beyond the oxidation of alcohol precursors, other methods can be employed to directly or indirectly introduce the aldehyde moiety onto the tetrazole ring.

One strategy involves a one-pot, three-component reaction using an aromatic aldehyde, hydroxylamine, and an azide source. organic-chemistry.org This approach builds the tetrazole ring directly from an aldehyde, effectively converting a benzaldehyde derivative into a 5-phenyl-1H-tetrazole derivative. While this synthesizes the tetrazole ring itself rather than functionalizing a pre-existing one, it represents an efficient pathway starting from aldehyde building blocks. organic-chemistry.org

For direct formylation of the pre-formed 1-phenyl-1H-tetrazole ring, the Vilsmeier-Haack reaction is a viable method. This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. semanticscholar.org This reagent can then effect an electrophilic substitution on the electron-rich tetrazole ring to introduce the carbaldehyde group. This method is widely used for the formylation of various heterocyclic compounds. semanticscholar.orgnih.gov

Another potential, though less direct, route could involve the reduction of a corresponding nitrile or ester derivative at the 5-position of the tetrazole ring. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Adherence to the principles of green chemistry is a major goal in modern organic synthesis. nih.gov This involves minimizing waste, using safer solvents, reducing energy consumption, and employing catalytic methods. nih.gov

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govnih.govlew.ro The direct heating of the reaction mixture via dielectric polarization results in rapid and efficient energy transfer. nih.gov

The synthesis of 5-substituted 1H-tetrazoles has been successfully performed using microwave assistance. thieme-connect.comnih.gov For example, the [3+2] cycloaddition of nitriles and sodium azide can be accelerated under microwave irradiation, sometimes in combination with green solvents like water or ionic liquids. thieme-connect.comlew.ro This technique can significantly shorten the synthesis time for the tetrazole precursor of this compound. Several studies have reported the synthesis of various tetrazole derivatives under microwave conditions, highlighting the efficiency and speed of this green technology. kisti.re.krshd-pub.org.rsresearchgate.net

One of the core principles of green chemistry is the reduction or elimination of volatile and toxic organic solvents. nih.gov To this end, performing reactions under solvent-free conditions or in benign aqueous media is highly desirable.

Solvent-Free Synthesis: The synthesis of tetrazoles can be conducted under solvent-free conditions, often facilitated by heterogeneous catalysts or microwave irradiation. nih.govrsc.org For example, the reaction of nitriles with an ionic liquid azide source ([bmim][N₃]) has been achieved using a magnetic nanocatalyst (Fe₃O₄@chitin) under solvent-free conditions, offering excellent yields and easy catalyst recovery. nih.gov These methods reduce chemical waste and simplify work-up procedures. nih.gov

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov The synthesis of 5-substituted-1H-tetrazoles has been reported in aqueous systems. A one-pot, three-component synthesis from aldehydes, hydroxylamine hydrochloride, and sodium azide has been successfully carried out in water at room temperature using a nano-alumina supported copper(II) complex as a heterogeneous catalyst. researchgate.net Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been used as a green reaction medium for the synthesis of 5-substituted 1H-tetrazoles from aldehydes. lookchem.com Furthermore, Ugi-azide four-component reactions for synthesizing 1,5-disubstituted tetrazoles have been developed in aqueous micellar solutions, demonstrating another step towards green tetrazole chemistry. mdpi.com

| Green Approach | Reaction Type | Catalyst/Conditions | Key Advantages | Ref. |

| Microwave-Assisted | [3+2] Cycloaddition | Ionic liquid supported Cu(II) | Rapid heating, shorter reaction times, higher yields | lew.ro |

| Microwave-Assisted | One-pot three-component | Pyridine solvent | High yields, efficient | nih.gov |

| Solvent-Free | [3+2] Cycloaddition | Fe₃O₄@chitin, [bmim][N₃] | Reduced waste, easy catalyst recovery, short reaction time | nih.gov |

| Aqueous Medium | One-pot three-component | nano Al₂O₃@PCH-Cu(II) | Use of water, mild conditions, catalyst reusability | researchgate.net |

| Deep Eutectic Solvent | One-pot three-component | Cu(OAc)₂, ChCl-urea | Green reaction medium, easy work-up, low cost | lookchem.com |

Scalability and Process Optimization for Chemical Production

The transition from laboratory-scale synthesis to large-scale chemical production of this compound and its precursors presents a unique set of challenges and opportunities for process optimization. Key considerations for scalability include reaction safety, cost-effectiveness, yield maximization, and the environmental impact of the chosen synthetic route. While large-scale industrial production data for this compound is not extensively published, valuable insights can be drawn from gram-scale syntheses and the industrial production of structurally related tetrazole derivatives.

A significant advancement in the scalable synthesis of 1-substituted tetrazole-5-carbaldehydes involves a two-step process commencing with a Passerini-tetrazole reaction to form the 5-hydroxymethyltetrazole precursor, followed by an oxidation step. beilstein-journals.orgnih.gov This methodology has been successfully scaled to a multi-gram level, demonstrating its potential for larger-scale applications. beilstein-journals.orgnih.gov The process is noted for producing bench-stable carboxaldehyde-tetrazole building blocks that can be efficiently prepared on a larger scale. beilstein-journals.orgnih.gov

The oxidation of the alcohol precursor to the final aldehyde is a critical step where process optimization plays a vital role. Swern oxidation is a commonly employed method that is well-tolerated by most building blocks, providing moderate to excellent yields of the target aldehydes. beilstein-journals.orgnih.gov

Table 1: Gram-Scale Synthesis and Yields of a 1-Substituted Tetrazole-5-carbaldehyde Precursor and Product

| Step | Reaction | Reactants | Scale | Yield | Reference |

| 1 | Passerini-tetrazole | Isocyanide, Paraformaldehyde, Hydrazoic acid | Multi-gram | 52-74% | beilstein-journals.org |

| 2 | Swern Oxidation | 1-Substituted-5-hydroxymethyltetrazole | Multi-gram | Moderate to Excellent | beilstein-journals.orgnih.gov |

For the broader class of tetrazole derivatives, process optimization for industrial production often focuses on improving safety and efficiency. The traditional use of potentially hazardous reagents like sodium azide (NaN₃) necessitates strict safety protocols and process controls, especially at a large scale. google.com Research into alternative, safer azide sources or in-situ generation methods is an active area of process chemistry.

Furthermore, patents related to similar compounds, such as 1-phenyl-5-mercaptotetrazole, highlight key areas for optimization in industrial settings. These include:

Solvent and Catalyst Selection: Utilizing water as a solvent and an alkali solution as a catalyst can improve the safety and environmental profile of the process. google.com

Reaction Conditions: Optimizing parameters such as reaction temperature (e.g., heating to 85-95 °C for 10-12 hours) and pH for neutralization is crucial for maximizing yield and purity. google.com

Purification Methods: Developing efficient purification strategies, such as recrystallization with a specific solvent mixture (e.g., toluene (B28343) and water), is essential for achieving high-purity final products (≥99%) suitable for pharmaceutical or other high-grade applications. google.com

Solvent Recycling: The ability to recover and recycle solvents, as demonstrated in the synthesis of 5-phenyl-tetrazole where N,N-dimethylformamide and ethanol (B145695) were recycled with up to 95% efficiency, significantly reduces production costs and waste. google.com

Another critical aspect of scalability is the choice of catalysts. While many laboratory syntheses rely on homogeneous catalysts, large-scale production often benefits from the use of heterogeneous catalysts. Catalysts like graphene oxide have been used for the practical scale-up synthesis of 5-substituted-1H-tetrazoles. rsc.org Heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, reduced product contamination, and the potential for catalyst recycling, which are all critical factors in optimizing a large-scale chemical process.

Chemical Reactivity and Mechanistic Investigations of 1 Phenyl 1h Tetrazole 5 Carbaldehyde

Electrophilic and Nucleophilic Character of the Carbaldehyde Group

The carbaldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond. Due to the higher electronegativity of oxygen, the carbonyl carbon is electron-deficient, rendering it electrophilic. This electrophilicity is the basis for its reactivity towards nucleophiles. The 1-phenyl-1H-tetrazole ring, being an electron-withdrawing group, is expected to enhance the electrophilic character of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple aliphatic or aromatic aldehydes.

Conversely, the oxygen atom of the carbonyl group possesses lone pairs of electrons, giving it nucleophilic and basic properties. It can be protonated under acidic conditions, which further increases the electrophilicity of the carbonyl carbon and facilitates reactions with weak nucleophiles.

Condensation and Imine Formation Reactions

The electrophilic carbonyl carbon of 1-Phenyl-1H-tetrazole-5-carbaldehyde is a prime target for nucleophilic addition reactions with primary amines. This reaction typically proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by the elimination of a water molecule to yield an imine, also known as a Schiff base. rdd.edu.iqredalyc.org This condensation reaction is often catalyzed by mild acids.

The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. peerj.com These imine derivatives are valuable intermediates in organic synthesis, providing a pathway to more complex nitrogen-containing heterocyclic structures.

Table 1: General Scheme for Imine Formation

| Reactant 1 | Reactant 2 | Product | General Conditions |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Imine/Schiff Base | Acid catalyst, removal of water |

Reductive amination is a powerful method for forming carbon-nitrogen bonds, transforming a carbonyl compound into an amine. The process involves the initial formation of an imine (or an enamine from a secondary amine) via condensation, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for synthesizing secondary and tertiary amines. nih.gov

For this compound, reaction with a primary or secondary amine in the presence of a suitable reducing agent would yield the corresponding N-substituted (1-phenyl-1H-tetrazol-5-yl)methanamine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), selected for their ability to reduce the intermediate iminium ion faster than the initial aldehyde. While specific studies on this compound are not prevalent, the reductive amination of various aromatic and heterocyclic aldehydes is a well-established and reliable synthetic methodology. nih.gov

Table 2: Representative Reductive Amination of Aromatic Aldehydes

| Aldehyde Substrate | Amine | Reducing Agent | Product Type | Typical Yield |

|---|---|---|---|---|

| Aromatic Aldehydes | Ammonia (aq) | H₂/Ni₆AlOₓ catalyst | Primary Amine | >80% |

| Aromatic Aldehydes | Primary Amines | H₂/Ni₆AlOₓ catalyst | Secondary Amine | 76-85% |

| Aromatic Aldehydes | Secondary Amines | H₂/Ni₆AlOₓ catalyst | Tertiary Amine | ~88% |

Cycloaddition Reactions Involving the Tetrazole and Carbaldehyde Moieties

The most common cycloaddition reaction associated with tetrazoles is their synthesis via the [3+2] cycloaddition (Huisgen cycloaddition) of nitriles and azides. nih.govresearchgate.net However, the reactivity of the formed tetrazole ring or the appended carbaldehyde group in subsequent cycloaddition reactions is less common. The aromatic nature of the tetrazole ring generally makes it a reluctant participant in cycloaddition reactions unless suitably activated. While some tetrazines undergo inverse-electron-demand Diels-Alder reactions, this reactivity is not typical for tetrazoles.

Similarly, the carbaldehyde group itself does not typically participate directly in cycloaddition reactions. It can be converted into a dienophilic α,β-unsaturated system through reactions like Knoevenagel nih.govresearchgate.net or Wittig condensations, masterorganicchemistry.comsciepub.com and these derivatives could then undergo cycloaddition. However, direct cycloaddition reactions involving either the tetrazole or carbaldehyde moieties of this compound are not well-documented in the literature.

Functional Group Transformations and Derivatization Strategies

The carbaldehyde group is a versatile functional handle that allows for numerous transformations and the synthesis of a wide array of derivatives.

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 1-phenyl-1H-tetrazole-5-carboxylic acid. A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder, more environmentally benign reagents. For instance, a metal-free system using sulfonic acid-functionalized reduced graphene oxide (SA-rGO) as a catalyst with hydrogen peroxide (H₂O₂) as the oxidant has been shown to be effective for the oxidation of benzaldehyde (B42025) to benzoic acid, a reaction that serves as a model for the oxidation of other aromatic aldehydes. semanticscholar.orgrsc.org This method is noted for its high turnover frequency and sustainability. semanticscholar.org

Reduction: The carbaldehyde group can be easily reduced to a primary alcohol, (1-phenyl-1H-tetrazol-5-yl)methanol. Standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for this purpose. The choice of reagent depends on the presence of other reducible functional groups within the molecule. Given the stability of the tetrazole and phenyl rings to these conditions, such a reduction is expected to be a high-yielding and straightforward transformation.

Direct halogenation or sulfonylation of the aldehyde proton is not a typical reaction. However, the α-position to the carbonyl group can be halogenated under certain conditions if an enol or enolate can be formed, though this is not applicable here as there is no α-proton. Alternatively, the aldehyde can be converted to other functional groups that are more amenable to these reactions. For example, conversion to an enol ether or silyl (B83357) enol ether could provide a substrate for halogenation. Specific studies detailing halogenation or sulfonylation reactions directly on the carbaldehyde group of this compound are not described in the surveyed literature.

Dimerization and Other Self-Assembly Processes

The molecular structure of this compound allows for various non-covalent interactions that can lead to dimerization and the formation of larger supramolecular assemblies. While a specific crystal structure analysis for this compound is not extensively detailed in the available literature, the interactions governing its self-assembly can be inferred from studies on analogous 1,5-disubstituted tetrazoles.

Key intermolecular forces expected to play a role include:

π–π Stacking: The presence of both a phenyl group and an aromatic tetrazole ring facilitates π–π stacking interactions. These can occur in either a parallel-displaced or a T-shaped arrangement, contributing significantly to the stability of crystal lattices and aggregates in solution nih.govacs.org.

Hydrogen Bonding: Although the canonical N-H of the tetrazole ring is substituted, the four nitrogen atoms and the carbonyl oxygen of the aldehyde group can act as hydrogen bond acceptors nih.govacs.org. In the presence of suitable donor molecules or through interactions with C-H bonds, these sites can guide the formation of defined supramolecular structures.

Dipole-Dipole Interactions: The polar nature of the tetrazole ring and the carbonyl group induces significant dipole moments in the molecule, leading to dipole-dipole interactions that further influence molecular packing.

Analysis of crystallographic databases for related 5-substituted and 1,5-disubstituted tetrazoles reveals that the sp² nitrogen atoms of the tetrazole ring are common sites for intermolecular interactions nih.govacs.org. The interplay of these forces dictates the solid-state packing and can influence the compound's physical properties.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Participating Moieties | Consequence |

| π–π Stacking | Phenyl ring, Tetrazole ring | Promotes aggregation and crystal packing nih.govacs.org. |

| Hydrogen Bonding | Tetrazole nitrogens, Carbonyl oxygen (as acceptors) | Directs self-assembly into ordered structures nih.govacs.org. |

| Dipole-Dipole | Polar tetrazole and carbonyl groups | Contributes to lattice energy and molecular association. |

Photoinduced and Thermally Induced Transformations

Tetrazole derivatives are known for their characteristic decomposition pathways upon exposure to ultraviolet light or heat, primarily involving the extrusion of molecular nitrogen (N₂). nih.govmaxapress.com This behavior is a consequence of the thermodynamic stability of N₂ gas, which provides a strong driving force for the cleavage of the tetrazole ring.

Photoinduced Transformations: Photolysis of tetrazoles is a well-established method for generating highly reactive intermediates. nih.gov Upon UV irradiation, this compound is expected to undergo ring cleavage to eliminate a molecule of N₂. nih.govresearchgate.net The primary photochemical process for related 5-alkoxy- and 5-allyloxy-1-phenyltetrazoles is the elimination of molecular nitrogen. nih.govresearchgate.net This fragmentation can proceed through different pathways, leading to a variety of products depending on the reaction conditions and the nature of the substituents. The resulting intermediate, likely a nitrile imine or a biradical species, would be highly reactive and could undergo subsequent intramolecular cyclization, rearrangement, or reactions with other molecules. dntb.gov.ua

Thermally Induced Transformations: Thermal decomposition of tetrazole compounds is a characteristic feature, driven by their high nitrogen content and positive enthalpies of formation. maxapress.com Studies on 5-(4-Pyridyl)tetrazolate show that thermal decomposition is an exothermic process that results in the release of N₂ gas. maxapress.com For this compound, heating is expected to initiate a similar decomposition cascade, starting with the cleavage of the tetrazole ring. The stability of the molecule is significantly influenced by its substituents. The process would yield N₂ and a reactive intermediate, the structure of which would be dictated by the phenyl and carbaldehyde groups.

Table 2: Expected Products from Decomposition Pathways

| Transformation | Primary Step | Expected Intermediate | Potential Final Products |

| Photoinduced | N₂ Extrusion | Phenyl(formyl)nitrile Imine / 1,3-Biradical | Rearrangement products, Cycloadducts (if trapped) |

| Thermally Induced | N₂ Extrusion | Phenyl(formyl)nitrile Imine | Stable heterocyclic rearrangement products |

Mechanism-Oriented Studies of Key Chemical Reactions

The decomposition of tetrazoles, particularly under photochemical conditions, has been the subject of mechanistic investigations. For related tetrazole derivatives, these studies suggest that the photoextrusion of N₂ is not always a simple, concerted process.

Photodecomposition Mechanism: Laser flash photolysis studies on analogous 5-allyloxy-tetrazoles have provided evidence for the formation of triplet 1,3-biradicals as key transient species following N₂ elimination. researchgate.net A plausible mechanistic pathway for this compound would involve the following steps:

Excitation: The molecule absorbs UV radiation, promoting it to an excited electronic state (S₁).

Intersystem Crossing: The excited singlet state may undergo intersystem crossing to a more stable triplet state (T₁).

Nitrogen Extrusion: The triplet state molecule undergoes cleavage of the tetrazole ring, releasing N₂ and forming a triplet 1,3-biradical intermediate.

Subsequent Reactions: This highly reactive biradical can then undergo various transformations, such as intersystem crossing back to a singlet state followed by cyclization or rearrangement to yield stable final products.

Computational studies using Density Functional Theory (DFT) on the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one have supported a mechanism involving the formation of a triplet biradical intermediate after a concerted photoextrusion of the N₂ molecule. dntb.gov.ua This suggests that a similar pathway is highly probable for this compound. The electronic nature of the phenyl and carbaldehyde substituents would play a crucial role in stabilizing the biradical intermediate and directing the course of the subsequent reactions.

Table 3: Postulated Mechanistic Steps in Photodecomposition

| Step | Description | Key Species |

| 1 | Photoexcitation | Excited singlet state (S₁) |

| 2 | N₂ Elimination | Triplet 1,3-biradical intermediate |

| 3 | Rearrangement/Cyclization | Stable photoproducts |

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Phenyl 1h Tetrazole 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis and Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Phenyl-1H-tetrazole-5-carbaldehyde and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structure assignment and conformational analysis.

In ¹H NMR spectra of 1-substituted tetrazole derivatives, the tetrazole proton typically appears as a singlet at approximately δ 9.0 ppm. acgpubs.org Protons of the phenyl group exhibit multiplets in the aromatic region, generally between δ 7.4 and 7.9 ppm. acgpubs.org For 1-phenyl-1H-tetrazole, the aromatic protons present as a multiplet between δ 7.07-7.34 ppm, while the tetrazole proton (H-5) is observed as a singlet at δ 8.20 ppm. rsc.org The chemical shift of the aldehyde proton in this compound is expected to be significantly downfield, typically in the range of δ 9-10 ppm, due to the deshielding effect of the carbonyl group.

¹³C NMR spectroscopy is equally crucial for structural confirmation. The carbon atom of the tetrazole ring in 1-substituted derivatives is typically observed around δ 144 ppm. acgpubs.org The carbons of the phenyl ring resonate in the δ 126 to 135 ppm range. acgpubs.org The aldehyde carbonyl carbon would exhibit a characteristic resonance at a much lower field, generally in the δ 180-200 ppm region. The differentiation between 1,5- and 2,5-disubstituted tetrazole isomers is a key aspect of their structural characterization, and NMR plays a pivotal role. Studies have shown that the resonance of the C-5 carbon in 2,5-isomers appears at a higher frequency (Δδ 9.2–12.2 ppm) compared to the 1,5-isomers. ipb.pt

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Phenyl-Tetrazole Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Tetrazole-H | ~8.20 - 9.0 acgpubs.orgrsc.org |

| ¹H | Phenyl-H | ~7.07 - 7.90 acgpubs.orgrsc.org |

| ¹H | Aldehyde-H | ~9.0 - 10.0 |

| ¹³C | Tetrazole-C5 | ~144 acgpubs.org |

| ¹³C | Phenyl-C | ~126 - 135 acgpubs.org |

| ¹³C | Aldehyde-C=O | ~180 - 200 |

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and characterizing its vibrational modes.

The IR spectrum of tetrazole derivatives displays characteristic absorption bands. The C=N and N=N stretching vibrations within the tetrazole ring are typically observed in the regions of 1385 cm⁻¹ and 1500 cm⁻¹, respectively. acgpubs.org The tetrazole ring itself has characteristic bands around 1250 cm⁻¹ and 990 cm⁻¹. acgpubs.org For 1-phenyl-1H-tetrazole, characteristic bands are seen at 1694 cm⁻¹ (C=N) and 3126 cm⁻¹ (aromatic C-H stretch). rsc.org

The presence of the aldehyde group in this compound would introduce a strong, characteristic C=O stretching band in the IR spectrum, typically appearing in the range of 1680-1720 cm⁻¹. The C-H stretch of the aldehyde group is also expected to be visible, often as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. For 1H-tetrazole, pressure-dependent Raman and IR studies have been conducted to understand its high-pressure behaviors. researchgate.net In derivatives like 5-(benzylthio)-1H-tetrazole, FT-Raman spectroscopy has been used alongside FT-IR for a complete assignment of vibrational bands, often aided by Density Functional Theory (DFT) calculations. pnrjournal.com

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1680 - 1720 |

| Aldehyde C-H | Stretch | ~2720, ~2820 |

| Aromatic C=C | Stretch | ~1500 - 1600 rsc.org |

| Tetrazole C=N | Stretch | ~1385 - 1694 acgpubs.orgrsc.org |

| Tetrazole N=N | Stretch | ~1500 acgpubs.org |

| Tetrazole Ring | Bending/Stretching | ~990, ~1250 acgpubs.org |

| Aromatic C-H | Stretch | ~3000 - 3150 rsc.org |

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

In the mass spectra of tetrazole-containing compounds, a characteristic fragmentation pathway involves the elimination of a molecule of nitrogen (N₂). researchgate.net For derivatives of 5-phenyl-2H-tetrazole, the [M + H - N₂]⁺ fragment is often observed with high intensity. researchgate.net Other typical fragmentation pathways include the release of HCN and HN₃ fragments. researchgate.net

For 5-allyloxy-1-aryl-tetrazoles, electron impact mass spectrometry (EI-MS) studies have identified several common fragmentation channels. nih.gov These include the loss of the side chain, cleavage of the tetrazole core to yield phenyl azide (B81097) or phenyl isocyanate species, and the subsequent formation of a phenyl nitrene intermediate. nih.gov The immediate detachment of the aryl substituent at the N1 position from the tetrazole core is another observed pathway. nih.gov The fragmentation patterns are often influenced by the nature and position of substituents on the phenyl ring. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and conformational details, such as the dihedral angle between the phenyl and tetrazole rings.

For 1-phenyl-1H-tetrazole, the crystal structure reveals a non-planar conformation in the solid state. core.ac.uk Theoretical calculations for 1-phenyltetrazole predicted a non-planar minimum energy conformation with the phenyl and tetrazole rings twisted by 29°. core.ac.uk This is slightly greater than the experimental angle observed in the crystalline state, a difference that can be attributed to intermolecular packing forces. core.ac.uk In derivatives such as 5-chloro-1-phenyltetrazole, this dihedral angle is even larger (48°), which is correlated with the steric repulsion from the larger chlorine atom. core.ac.uk

The crystal structures of various 1-substituted tetrazole derivatives have been determined, revealing details about their molecular and crystal structures. researchgate.net For 1-phenyl-1H-tetrazole-5-thiol, single-crystal X-ray diffraction analysis has been used to characterize complexes formed with various metals. lookchem.com

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy) for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is a useful tool for monitoring reaction progress. The phenyl and tetrazole rings in this compound contain π-systems that give rise to characteristic UV absorptions.

The UV-Vis spectrum of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine has been used, along with other spectroscopic methods, to confirm its structure and identity. researchgate.net The electronic transitions are typically π → π* and n → π* transitions associated with the aromatic rings and the heteroatoms. The position and intensity of the absorption maxima can be influenced by the solvent and the substituents on the molecule. UV-Vis spectroscopy can also be employed to monitor the formation of tetrazole derivatives during synthesis. For instance, UV-induced fragmentation of matrix-isolated 5-alkoxy-1-phenyl-1H-tetrazoles has been studied to understand their photochemical decomposition pathways. researchgate.net

Theoretical and Computational Chemistry Applied to 1 Phenyl 1h Tetrazole 5 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of 1-Phenyl-1H-tetrazole-5-carbaldehyde. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly employed to optimize the molecular geometry and predict its electronic structure and stability. doi.org

These calculations can determine key parameters like bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. Furthermore, DFT is used to calculate thermodynamic parameters that shed light on the molecule's stability. asrjetsjournal.org Analysis of the electrostatic potential (ESP) map reveals the distribution of electron density, identifying electrophilic and nucleophilic sites, which is crucial for predicting reactivity. asrjetsjournal.org For instance, the negative potential regions, typically around the nitrogen atoms of the tetrazole ring and the oxygen of the carbaldehyde group, indicate likely sites for electrophilic attack. Conversely, positive potential regions highlight sites susceptible to nucleophilic attack.

Computational studies on related tetrazole derivatives have shown that different tautomeric forms (1H and 2H) can exist, with their relative stability being influenced by the solvent environment. doi.org DFT calculations can accurately predict the energy differences between these tautomers, indicating which form is more prevalent under specific conditions. For 5-C-substituted tetrazoles, the 2H-tautomer is often favored in the gas phase, but the equilibrium can shift towards the 1H-form in polar solvents. doi.org

Table 1: Representative DFT-Calculated Parameters for Tetrazole Derivatives This table is illustrative, based on typical findings for similar compounds.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Total Energy | Varies (e.g., in Hartrees) | Indicates molecular stability |

| Dipole Moment | Varies (e.g., in Debye) | Measures molecular polarity |

| Tautomer Energy Difference (1H vs. 2H) | Small (e.g., < 5 kcal/mol) | Predicts the predominant tautomeric form |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and how it interacts with other molecules, such as solvent molecules or biological targets like proteins. nih.govmdpi.com

The process involves creating a simulation box containing the molecule of interest and often a solvent, then calculating the forces between atoms and integrating Newton's laws of motion to track their trajectories. nih.gov This allows for the exploration of the molecule's conformational landscape—the range of shapes it can adopt by rotating around its single bonds. A key aspect to study would be the rotation of the phenyl group relative to the tetrazole ring and the orientation of the carbaldehyde group.

By analyzing the simulation trajectory, researchers can identify the most stable, low-energy conformations and the energy barriers between them. nih.gov This information is vital for understanding how the molecule might bind to a receptor's active site. MD simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the molecule within a binding pocket. mdpi.com For example, simulations of related tetrazole derivatives docked into a protein active site have been used to investigate their binding stability and the specific amino acid residues involved in the interaction. nih.gov

Frontier Molecular Orbital (FMO) Theory in Reaction Mechanism Elucidation (e.g., HOMO/LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and localization of these orbitals are crucial for understanding the chemical behavior of this compound.

HOMO : Represents the ability of a molecule to donate electrons. A high-energy HOMO indicates a better electron donor. In this compound, the HOMO is likely to be distributed over the electron-rich phenyl and tetrazole rings.

LUMO : Represents the ability of a molecule to accept electrons. A low-energy LUMO indicates a better electron acceptor. The LUMO is often localized on regions that can accommodate electron density, such as the carbaldehyde group. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small gap suggests the molecule is more polarizable and more likely to be chemically reactive. nih.gov

Quantum chemical calculations can precisely determine the energies of the HOMO and LUMO, allowing for the calculation of various reactivity descriptors. asrjetsjournal.org These descriptors help in elucidating reaction mechanisms by predicting the most probable sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Global Reactivity Descriptors from FMO Analysis This table outlines key descriptors derived from HOMO and LUMO energies.

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the electrophilic character of a molecule |

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry offers reliable methods for predicting the spectroscopic properties of molecules, which can then be validated against experimental measurements. For this compound, techniques like Time-Dependent Density Functional Theory (TD-DFT) can predict electronic absorption spectra (UV-Vis). doi.org

TD-DFT calculations can determine the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of peaks in the UV-Vis spectrum. doi.org By comparing the computationally predicted spectrum with an experimentally measured one, researchers can confirm the molecular structure and gain a deeper understanding of its electronic properties. Studies on similar phenyl-tetrazole derivatives have demonstrated that the choice of the DFT functional (e.g., B3LYP, B3P86) can influence the accuracy of the prediction, and careful selection is needed to achieve results that closely match experimental data. doi.org

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the various vibrational modes of the molecule, such as the stretching and bending of specific bonds (e.g., C=O, C=N, aromatic C-H). asrjetsjournal.org Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing another layer of structural validation. asrjetsjournal.org

Structure-Activity Relationship (SAR) Studies through Computational Modeling Focusing on Chemical Interactions

Computational modeling is a cornerstone of modern Structure-Activity Relationship (SAR) studies, which aim to understand how a molecule's chemical structure relates to its biological activity. For compounds like this compound, computational SAR can guide the design of new derivatives with improved potency or selectivity. nih.gov

Molecular docking is a key technique used in these studies. It predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. ajchem-a.com By docking this compound and its analogues into a protein's active site, researchers can analyze the crucial chemical interactions responsible for binding, including hydrogen bonds, π-π stacking, and hydrophobic contacts. ajchem-a.com The docking score, an estimate of the binding affinity, can be used to rank different derivatives and prioritize them for synthesis and experimental testing. ajchem-a.com

These docking studies can reveal which parts of the molecule are most important for its activity. For example, the tetrazole ring might act as a bioisostere for a carboxylic acid group, forming key interactions, while the phenyl ring could engage in hydrophobic interactions. ajchem-a.com The carbaldehyde group could serve as a hydrogen bond acceptor. By systematically modifying these functional groups (e.g., adding substituents to the phenyl ring) and computationally evaluating their effect on binding, a rational SAR can be established. This computational approach accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates. nih.gov

Q & A

Q. What are the primary synthetic routes for 1-Phenyl-1H-tetrazole-5-carbaldehyde, and how are reaction conditions optimized?

The compound can be synthesized via alkylation of 1-phenyl-1H-tetrazole-5-thiol derivatives using chloroacetone or phenacyl bromide under reflux in solvents like ethanol. Critical parameters include temperature control (70–80°C), solvent selection (e.g., PEG-400 for improved yield), and catalytic systems (e.g., Bleaching Earth Clay at pH 12.5). Reaction progress is monitored via TLC, and purity is ensured through recrystallization .

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, tetrazole ring vibrations).

- NMR (¹H and ¹³C) : Confirms substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, aromatic protons in the phenyl ring).

- Mass Spectrometry (EI) : Validates molecular weight (172.18 g/mol) and fragmentation patterns .

Q. How can derivatives of this compound be synthesized for structure-activity studies?

Derivatives are prepared via nucleophilic substitution (e.g., replacing the aldehyde group with hydrazine derivatives) or cyclization reactions. For example, reacting with substituted aromatic aldehydes yields Schiff base derivatives, which are purified via column chromatography and characterized by melting point analysis .

Advanced Research Questions

Q. What role does X-ray crystallography play in elucidating the solid-state structure of this compound?

Q. How can catalytic systems enhance the efficiency of derivatization reactions?

Heterogeneous catalysts like Bleaching Earth Clay in PEG-400 reduce reaction times (1–2 hours) and improve yields (70–95%) by facilitating nucleophilic substitution. Catalyst recycling and solvent compatibility are key optimization factors .

Q. What computational methods validate experimental data for this compound?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries, which are cross-validated with experimental IR/NMR data. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds) in the crystal lattice .

Q. How do substituent modifications influence biological activity?

Alkylation at the tetrazole 5-position enhances antibacterial activity. For instance, chloro and ethyl groups increase lipophilicity, improving inhibition against E. coli (MIC 50–100 µg/mL) and Staphylococcus aureus. SAR studies correlate substituent electronegativity with target enzyme binding .

Q. What strategies resolve contradictions in crystallographic data for structurally similar analogs?

Discrepancies in unit cell parameters or space groups are addressed by re-refinement using high-resolution data (e.g., synchrotron sources) and validating against simulated powder XRD patterns. SHELXL’s twin refinement tools resolve twinning issues in low-symmetry crystals .

Methodological Considerations

- Reaction Monitoring : Use TLC (hexane:ethyl acetate, 3:1) to track intermediates.

- Purification : Recrystallize from ethanol/water mixtures (80:20 v/v) for high-purity yields.

- Data Reporting : Include CSD deposition numbers, spectroscopic raw data, and crystallographic R-factors (<5%) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.